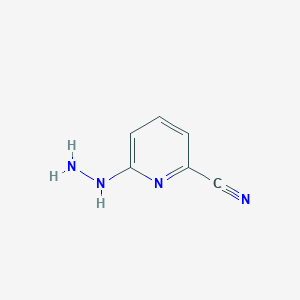

2-Hydrazino-6-cyanopyridine

Description

Properties

IUPAC Name |

6-hydrazinylpyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-4-5-2-1-3-6(9-5)10-8/h1-3H,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKYGAHGCASBGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)NN)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339085-85-6 | |

| Record name | 6-hydrazinylpyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to CAS Number 1339085-85-6: Properties and Safety

To our valued researchers, scientists, and drug development professionals,

In the dynamic landscape of chemical research and development, access to comprehensive and reliable data is paramount. We understand the critical need for detailed information on novel compounds to drive innovation and ensure laboratory safety. It is with this understanding that we address the inquiry regarding CAS Number 1339085-85-6 .

Following a comprehensive and diligent search of publicly available scientific databases, chemical supplier catalogs, and regulatory agency inventories, we must report that no specific information is currently available for CAS Number 1339085-85-6 .

This lack of public information suggests several possibilities:

-

A Novel or Recently Synthesized Compound: The substance may be a very new chemical entity that has not yet been widely studied or documented in publicly accessible literature.

-

Proprietary Research Chemical: The compound may be part of a confidential research and development program within a private organization, and its properties and safety data have not been disclosed.

-

Internal or Experimental Designation: The CAS number might be an internal or experimental identifier that has not been officially registered or made public.

Without access to fundamental data such as a Safety Data Sheet (SDS), physicochemical properties, or toxicological studies, it is impossible to provide the in-depth technical guide on the properties and safety of this compound as requested. Adherence to the principles of scientific integrity and safety necessitates that we do not speculate on the characteristics of an unknown substance.

General Safety Workflow for Handling Uncharacterized Compounds

In the absence of specific data for CAS Number 1339085-85-6, we strongly advise adhering to a stringent safety protocol designed for handling uncharacterized or novel chemical compounds. The following workflow, visualized in the accompanying diagram, outlines a conservative and safety-first approach.

Caption: Workflow for the safe handling of uncharacterized chemical compounds.

Recommendations for Proceeding

For researchers and developers who have synthesized or acquired this compound, we recommend the following course of action:

-

Analytical Characterization: Perform comprehensive analytical testing (e.g., NMR, Mass Spectrometry, Elemental Analysis) to confirm the structure and purity of the compound.

-

Physicochemical Property Determination: Conduct experiments to determine key properties such as melting point, boiling point, solubility, and stability.

-

Toxicological Assessment: At a minimum, perform in silico toxicological predictions. If the compound is intended for further development, in vitro and in vivo toxicological studies will be necessary.

-

Generation of a Safety Data Sheet: Based on the collected data, a comprehensive SDS should be authored in accordance with the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

We are committed to providing accurate and actionable scientific information. Should data for CAS Number 1339085-85-6 become publicly available, we will endeavor to provide a comprehensive technical guide. Until then, we urge the utmost caution and adherence to rigorous safety protocols when handling any uncharacterized substance.

References

Due to the lack of specific information on CAS Number 1339085-85-6, no direct references can be provided for its properties and safety. The general safety principles outlined are based on established laboratory safety guidelines.

The Ascendant Role of Substituted Hydrazinopyridines in Modern Drug Discovery

<

Abstract

The substituted hydrazinopyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth technical exploration of the potential research applications of this versatile chemical class. We will delve into the synthetic strategies, key therapeutic targets, and the underlying mechanistic principles that position substituted hydrazinopyridines at the forefront of drug discovery efforts in oncology, infectious diseases, and neurodegenerative disorders. This document is intended to serve as a comprehensive resource for researchers, offering both foundational knowledge and field-proven insights to accelerate the translation of these promising compounds from the laboratory to clinical applications.

Introduction: The Hydrazinopyridine Moiety - A Privileged Scaffold

The hydrazinopyridine core, characterized by a pyridine ring linked to a hydrazine group (-NHNH2), represents a versatile and highly valuable scaffold in the design of novel therapeutic agents.[1] Its inherent structural features, including the presence of multiple hydrogen bond donors and acceptors, allow for intricate and specific interactions with a wide array of biological targets. This adaptability has led to the development of a diverse library of substituted hydrazinopyridine derivatives with activities spanning anticancer, antimicrobial, and neurological applications.[2][3]

The reactivity of the hydrazine group facilitates the synthesis of a broad range of derivatives, most notably hydrazones, through condensation with various aldehydes and ketones.[4] This synthetic tractability, coupled with the diverse biological activities observed, underscores the significance of the hydrazinopyridine scaffold in contemporary drug discovery.[5]

Synthetic Strategies: Building the Hydrazinopyridine Core and its Derivatives

The successful exploration of substituted hydrazinopyridines hinges on robust and flexible synthetic methodologies. The primary route to the core 2-hydrazinopyridine structure involves the reaction of a pyridine halide, such as 2-chloropyridine, with hydrazine hydrate.[6]

Core Synthesis: Nucleophilic Aromatic Substitution

The fundamental synthesis of the 2-hydrazinopyridine scaffold is typically achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 2-Hydrazinopyridine [6]

-

Reaction Setup: In a reaction vessel, combine the starting pyridine halide (e.g., 2,3-dichloropyridine) with a suitable solvent such as N,N-dimethylpropanolamine.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate to the mixture. The reaction is often performed under an inert atmosphere (e.g., nitrogen) to prevent the absorption of carbon dioxide by the hydrazine hydrate.[6]

-

Heating and Reflux: Heat the reaction mixture to reflux (e.g., 130°C) and maintain for a specified period (e.g., 10 hours) to ensure complete reaction.[6]

-

Work-up and Purification: Upon completion, cool the reaction mixture to allow for crystallization of the product. The solid product is then collected by filtration, washed with water, and dried to yield the 2-hydrazinopyridine derivative.[6]

Causality: The use of a high-boiling point solvent like N,N-dimethylpropanolamine facilitates the reaction at elevated temperatures, increasing the reaction rate. The inert atmosphere is crucial to prevent side reactions with atmospheric components.

Derivatization to Hydrazones: The Power of Condensation Chemistry

The true versatility of the hydrazinopyridine scaffold is unlocked through its conversion to a wide array of hydrazone derivatives. This is typically achieved via a straightforward condensation reaction with an appropriate aldehyde or ketone.

Experimental Protocol: General Synthesis of Hydrazinopyridine-based Hydrazones [7]

-

Reactant Mixture: Dissolve the substituted hydrazinopyridine (0.01 mol) and the desired aldehyde or ketone (0.01 mol) in a suitable solvent, such as ethanol or acetic acid (25 mL).

-

Reaction Conditions: Reflux the mixture for a designated time, typically several hours (e.g., 8 hours), to drive the condensation reaction to completion.[7]

-

Isolation: After cooling, pour the reaction mixture into ice-cold water to precipitate the hydrazone product.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.[7]

Causality: The acidic conditions often employed in this reaction catalyze the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the aldehyde or ketone, facilitating the formation of the C=N double bond characteristic of hydrazones.

Therapeutic Applications: A Multi-pronged Approach

The diverse biological activities of substituted hydrazinopyridines make them promising candidates for a range of therapeutic areas.

Oncology: Targeting the Drivers of Cancer

Substituted hydrazinopyridines have demonstrated significant potential as anticancer agents through various mechanisms of action.[8][9] A key area of focus has been the inhibition of protein kinases, enzymes that play a critical role in cancer cell signaling and proliferation.[10]

3.1.1. Kinase Inhibition: A Prominent Anticancer Strategy

Many hydrazinopyridine derivatives have been identified as potent inhibitors of various kinases, including receptor tyrosine kinases (RTKs) like c-Met.[11][12] The pyridopyridazinone core, a related scaffold, has also shown exquisite kinase selectivity.[13]

Mechanism of Action: c-Met Inhibition

The c-Met receptor tyrosine kinase is a well-validated target in oncology. Its aberrant activation is implicated in tumor growth, invasion, and metastasis. Certain substituted hydrazinopyridines have been shown to bind to the ATP-binding pocket of the c-Met kinase domain, preventing its phosphorylation and downstream signaling.[12]

Caption: Inhibition of c-Met signaling by a substituted hydrazinopyridine.

3.1.2. Antiproliferative Activity and Apoptosis Induction

Hydrazinopyridine derivatives have demonstrated potent antiproliferative effects against a range of cancer cell lines.[11] For instance, certain quinazolinone hydrazide derivatives have shown significant activity against lung cancer cells with MET amplification.[11] The mechanism often involves the induction of apoptosis, or programmed cell death.

Experimental Protocol: In Vitro Anticancer Activity Assessment

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be calculated.[11]

-

-

Apoptosis Assay (Hoechst 33258 Staining):

-

Treat cancer cells with the test compounds.

-

Stain the cells with Hoechst 33258 dye, which binds to DNA.

-

Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit characteristic nuclear condensation and fragmentation.[11]

-

Infectious Diseases: Combating Microbial Threats

The hydrazide-hydrazone scaffold has a long history in the fight against infectious diseases, most notably tuberculosis.[14][15]

3.2.1. Antitubercular Activity

Isoniazid, a cornerstone of tuberculosis treatment, is a hydrazide derivative.[16] This has spurred extensive research into other hydrazide-hydrazone compounds as potential antitubercular agents.[17] One of the key targets for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the biosynthesis of the mycobacterial cell wall.[14]

Mechanism of Action: InhA Inhibition

InhA is crucial for the elongation of fatty acids required for mycolic acid synthesis, a major component of the Mycobacterium tuberculosis cell wall. Direct inhibitors of InhA, which do not require activation by the KatG enzyme, are particularly attractive for overcoming drug resistance.[14]

Caption: Inhibition of InhA by a hydrazinopyridine derivative.

3.2.2. Antiviral and Antifungal Potential

Beyond their antitubercular properties, hydrazinopyridine derivatives have also shown promise as antiviral and antifungal agents.[3][18] For example, novel piperazinone-fused hydroxypyridinones have demonstrated efficacy against herpes simplex virus.[18]

Neurodegenerative Disorders: A New Frontier

Emerging research suggests that substituted hydrazinopyridines may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.[19][20]

3.3.1. Neuroinflammation and Oxidative Stress Modulation

Hydralazine, a hydrazine derivative, has been shown to reduce neuroinflammation and oxidative stress in animal models of Alzheimer's disease.[19] This is achieved through the modulation of key signaling pathways, including TLR4/NF-κB and the Nrf2 pathway.[19]

Mechanism of Action: Targeting Neuroinflammation

Hydralazine can suppress the pro-inflammatory response by inhibiting the TLR4/NF-κB signaling pathway. Additionally, it can reduce reactive oxygen species production by activating the Nrf2 antioxidant pathway.[19]

3.3.2. Enzyme Inhibition in Neurodegeneration

Certain hydrazone derivatives have been identified as potent inhibitors of enzymes implicated in neurodegenerative disorders, such as acetylcholinesterase (AChE).[20]

Quantitative Data Summary

The following table summarizes the reported biological activities of selected substituted hydrazinopyridine derivatives.

| Compound Class | Target/Activity | Model System | Potency (IC50/MIC) | Reference |

| Quinazolinone Hydrazide | c-Met Kinase Inhibition | EBC-1 Lung Cancer Cells | 8.6 µM | [11] |

| 7-Chloroquinoline Hydrazone | Antiproliferative | SF-295 CNS Cancer Cells | 0.688 µg/cm³ | [8] |

| Isoniazid-derived Hydrazone | Antitubercular | M. tuberculosis H37Rv | 0.12-250 µg/mL | [17] |

| 2-amino-6-nitrobenzothiazole-derived hydrazone | Acetylcholinesterase Inhibition | In vitro enzyme assay | 0.0035 µM | [20] |

Future Directions and Conclusion

Substituted hydrazinopyridines represent a highly promising and versatile class of compounds with significant potential for the development of novel therapeutics. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity for specific biological targets.

Future research in this area will likely focus on:

-

Expansion of the Chemical Space: The synthesis and evaluation of novel hydrazinopyridine derivatives with diverse substitution patterns.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

-

In Vivo Efficacy and Safety Profiling: Translation of promising in vitro findings to preclinical animal models.

-

Chemoproteomic Approaches: Utilizing advanced techniques to identify novel protein targets for hydrazinopyridine-based compounds.[21][22]

References

-

Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022, November 17). National Institutes of Health. Retrieved from [Link]

-

Biological activities of hydrazide derivatives in the new millennium. (2015, August 6). ResearchGate. Retrieved from [Link]

-

BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. (n.d.). Retrieved from [Link]

-

Biologically active and practically useful 2-hydrazinylpyridines. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020, June 18). bioRxiv. Retrieved from [Link]

-

Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways. (2023, December 1). National Institutes of Health. Retrieved from [Link]

-

Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, molecular docking and evaluation of novel sulfonyl hydrazones as anticancer agents and COX-2 inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Role of Hydrazine-Related Chemicals in Cancer and Neurodegenerative Disease. (2021, September 20). National Institutes of Health. Retrieved from [Link]

- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. (n.d.). Google Patents.

-

7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Biological Activities of Hydrazone Derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2023, September 11). National Institutes of Health. Retrieved from [Link]

-

Hydrazide-hydrazone/hydrazone as enabling linkers in anti-cancer drug discovery: A comprehensive review. (n.d.). ResearchGate. Retrieved from [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). National Institutes of Health. Retrieved from [Link]

-

Summary of anti-tubercular activity of hydrazone, hydrazide-hydrazone... (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. (2024, December 5). National Institutes of Health. Retrieved from [Link]

-

Synthesis of substituted pyrazines from N-allyl malonamides. (n.d.). RSC Publishing. Retrieved from [Link]

-

Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication. (2024, July 10). National Institutes of Health. Retrieved from [Link]

-

2-Hydrazinopyridine | C5H7N3. (n.d.). PubChem. Retrieved from [Link]

-

Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and Crystal Structures of N-Substituted Pyrazolines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Hydrazones as potential anticancer agents: An update. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). (2024, August 19). ResearchGate. Retrieved from [Link]

-

New Advances in Synthetic Chemistry to Accelerate Drug Discovery. (2024, October 15). YouTube. Retrieved from [Link]

-

Hydrazides and Hydrazones: Robust Scaffolds in Neurological and Neurodegenerative Disorders. (n.d.). ResearchGate. Retrieved from [Link]

-

Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents. (n.d.). National Institutes of Health. Retrieved from [Link]

- US9458115B2 - Synthesis of substituted pyrazines. (n.d.). Google Patents.

-

Reimagining Druggability using Chemoproteomic Platforms. (2025, November 3). YouTube. Retrieved from [Link]

-

Hypothesis: Etiologic and Molecular Mechanistic Leads for Sporadic Neurodegenerative Diseases Based on Experience With Western Pacific ALS/PDC. (2019, July 31). National Institutes of Health. Retrieved from [Link]

-

Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. (n.d.). MDPI. Retrieved from [Link]

-

Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2024, March 24). ResearchGate. Retrieved from [Link]

-

(n.d.). Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 7. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenanthrotriazine Derivatives Containing Arylidine Hydrazone Moieties as Novel Potential c-Met Inhibitors with Anticancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrazone, benzohydrazones and isoniazid-acylhydrazones as potential antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Discovery of Novel Piperazinone-Fused Hydroxypyridinones Inhibiting Herpes Simplex Virus Gene Transcription and Viral Replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydralazine inhibits neuroinflammation and oxidative stress in APP/PS1 mice via TLR4/NF-κB and Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes | bioRxiv [biorxiv.org]

- 22. m.youtube.com [m.youtube.com]

Introduction: The Cyanopyridine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Discovery and History of Novel Cyanopyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Heterocyclic compounds form the backbone of a vast majority of therapeutic agents, with nitrogen-containing rings being particularly prominent. Among these, the pyridine scaffold is a cornerstone of drug discovery, valued for its versatile chemistry and ability to engage in various biological interactions. The introduction of a cyano (-C≡N) group to this pyridine ring creates the cyanopyridine motif, a privileged scaffold that has captured the attention of chemists and biologists for decades.[1] The cyano group, with its unique electronic properties—strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability—imparts distinct characteristics to the parent molecule, often enhancing its pharmacological profile.

Cyanopyridine derivatives have demonstrated an impressively broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiotonic properties.[2][3] Their significance is not merely academic; they are key intermediates in the synthesis of pharmaceuticals and have been integrated into numerous drug candidates targeting a range of diseases.[1] This guide provides a comprehensive overview of the historical development, synthetic evolution, and therapeutic applications of novel cyanopyridine derivatives, offering field-proven insights for professionals in drug development.

Historical Context and Early Synthetic Developments

The exploration of cyanopyridines dates back to the mid-20th century. Early methods focused on foundational chemical transformations to introduce the cyano group onto a pre-existing pyridine ring or to construct the ring itself. A notable early contribution, patented in 1946 and granted in 1956, detailed a process for preparing 2-cyanopyridine and its derivatives by reacting cyanogen with 1,3-dienes like butadiene.[4] This reaction, proposed to proceed via a Diels-Alder type condensation followed by dehydrogenation, represented a significant step in making these scaffolds more accessible for study.[4] These pioneering efforts laid the groundwork for the more sophisticated and efficient synthetic methodologies that are employed today.

Modern Synthetic Strategies: Building Complexity and Diversity

The demand for structurally diverse cyanopyridine libraries for high-throughput screening has driven the development of elegant and efficient synthetic routes. The causality behind modern synthetic choices is rooted in principles of atom economy, step efficiency, and the ability to readily generate analogues for structure-activity relationship (SAR) studies.

One-Pot Multicomponent Reactions (MCRs)

MCRs are a mainstay in modern medicinal chemistry for their ability to construct complex molecules from simple starting materials in a single step, minimizing waste and purification efforts. A widely used approach for synthesizing highly substituted 3-cyanopyridines involves a one-pot reaction of an aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), an acetophenone derivative, and an ammonium salt (e.g., ammonium acetate) which serves as the nitrogen source for the pyridine ring.

-

Causality: This strategy is powerful because it allows for three or four points of diversity to be introduced simultaneously. By varying the aldehyde, the acetophenone, and the active methylene component, chemists can rapidly generate a large library of analogues to explore the chemical space around a biological target. The reaction is typically driven to completion by heating under reflux, and the product often precipitates from the reaction mixture, simplifying purification.[5]

Synthesis via Chalcone Intermediates

Another robust method involves the use of chalcones as key intermediates. This two-step process begins with a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative to form a chalcone.[6] The resulting α,β-unsaturated ketone is then reacted with an active methylene nitrile (e.g., malononitrile) in the presence of a base like piperidine or ammonium acetate to construct the 3-cyanopyridine ring.

-

Causality: This approach offers excellent control over the substitution pattern at specific positions of the pyridine ring. The chalcone itself can be easily purified, ensuring the final cyclization step proceeds with high-purity material. This method is particularly useful for creating derivatives with specific aryl substitutions, which are crucial for tuning interactions with protein binding pockets.[6]

Workflow for Synthesis and Biological Evaluation

The logical flow from chemical synthesis to biological validation is a critical, self-validating system in drug discovery.

Caption: General workflow from synthesis to biological validation.

Therapeutic Applications and Drug Discovery Insights

The true value of the cyanopyridine scaffold is realized in its diverse biological activities. Researchers have successfully leveraged this core to develop potent and selective modulators of various biological targets.

Anticancer Activity

Cancer remains a primary focus for the application of cyanopyridine derivatives. They have been shown to inhibit cancer cell proliferation through multiple mechanisms.

-

Pim-1 Kinase Inhibition: The Pim-1 kinase is a proto-oncogene that is overexpressed in many cancers and plays a critical role in cell survival and proliferation. Several series of 2-amino and 2-oxo-cyanopyridines have been developed as potent Pim-1 inhibitors.[7] The design rationale often involves incorporating specific aromatic or heterocyclic moieties that can form key interactions within the ATP-binding pocket of the kinase. Aromatization of a cyanopyridinone ring to the corresponding chlorocyanopyridine has been shown to modulate this activity, demonstrating how subtle electronic changes can impact potency.[5]

Caption: Simplified Pim-1 kinase anti-apoptotic signaling pathway.

-

Survivin Modulation: Survivin is an inhibitor of apoptosis protein (IAP) that is highly expressed in tumors but not in most normal adult tissues, making it an attractive therapeutic target. A series of novel 3-cyanopyridines was found to exhibit potent cytotoxicity against prostate, breast, and liver cancer cell lines by inducing proteasome-dependent degradation of survivin.[6] This leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[6]

Quantitative Data: Anticancer Potency

The following table summarizes the in vitro cytotoxic and inhibitory activity of representative cyanopyridine derivatives from various studies.

| Compound ID | Target/Cell Line | Activity Type | IC₅₀ (µM) | Reference |

| Compound 5e | PC-3 (Prostate Cancer) | Cytotoxicity | 6.40 | [6] |

| Compound 5e | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 7.21 | [6] |

| Compound 5e | HepG2 (Liver Cancer) | Cytotoxicity | 5.30 | [6] |

| Compound 4d | Pim-1 Kinase | Inhibition | 0.46 | [5] |

| Compound 6c | Pim-1 Kinase | Inhibition | 0.94 | [7] |

| Compound 4a | A549 (Lung Cancer) | Cytotoxicity | 2.61 | [8] |

| Compound 4e | CaCo-2 (Colon Cancer) | Cytotoxicity | 8.35 | [8] |

Metabolic Diseases: KHK Inhibition

Recent research has expanded the therapeutic potential of cyanopyridines to metabolic diseases. Elevated fructose consumption, metabolized by ketohexokinase (KHK), is linked to nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and type 2 diabetes. Novel series of cyanopyridine compounds are being developed as KHK inhibitors to block fructose metabolism and mitigate its downstream pathological effects.[9]

-

Causality: The rationale is to create small molecules that can selectively bind to the active site of KHK, preventing the phosphorylation of fructose to fructose-1-phosphate. By blocking this first committed step, the subsequent increase in fatty acid and triglyceride synthesis in the liver can be prevented. This represents a proactive, mechanism-based approach to treating metabolic disorders.[9]

Infectious Diseases

The cyanopyridine scaffold has also been explored for treating infectious diseases. In a notable study, a series of derivatives was synthesized and evaluated for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[10] A detailed SAR analysis revealed that the nitrile group on the pyridine core and a specific thioether linker were crucial for potency, while modifications to other parts of the molecule were better tolerated.[10] This type of systematic study is essential for optimizing lead compounds into clinical candidates.

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific reporting relies on detailed, reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of cyanopyridine derivatives.

Protocol 1: One-Pot Synthesis of a 3-Cyanopyridine Derivative

This protocol is adapted from methodologies for multicomponent reactions.[5]

-

Reagent Preparation: In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (1 mmol), an appropriate acetophenone derivative (e.g., 4-bromoacetophenone, 1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (1.5 mmol).

-

Reaction: Add absolute ethanol (20 mL) as the solvent.

-

Reflux: Heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol to remove residual reactants. If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol/DMF) to yield the pure cyanopyridine derivative.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[6][7]

-

Cell Seeding: Seed human cancer cells (e.g., HepG2) into a 96-well plate at a density of 5×10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyanopyridine test compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Caption: Step-by-step workflow for an MTT cytotoxicity assay.

Conclusion and Future Perspectives

The journey of cyanopyridine derivatives from early synthetic curiosities to key scaffolds in modern drug discovery highlights their remarkable versatility. The development of efficient, diversity-oriented synthetic methods has been crucial in unlocking their therapeutic potential across a wide range of diseases, from cancer to metabolic and infectious disorders. The insights gained from decades of research into their structure-activity relationships continue to guide the design of next-generation therapeutics with improved potency and selectivity.

Future research will likely focus on several key areas: exploring novel biological targets for cyanopyridine-based inhibitors, developing derivatives with improved pharmacokinetic and safety profiles, and applying new technologies such as PROTACs (PROteolysis TArgeting Chimeras) to leverage the cyanopyridine scaffold for targeted protein degradation. As our understanding of disease biology deepens, the cyanopyridine motif is poised to remain a highly valuable and enduring core in the armamentarium of medicinal chemists.

References

- Cyanopyridine derivatives: Significance and symbolism. (2024). Science Books.

-

Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers . (2020). Molecules. [Link]

-

Cyanopyridine: Common isomorphs, applications, side effects and safety . Chempanda. [Link]

- Preparation of 2-cyanopyridines. (1956).

-

Novel Cyanopyridine Compounds as KHK Inhibitors for Treating NAFLD, NASH, and Type II Diabetes . (2024). ACS Medicinal Chemistry Letters. [Link]

-

Facile synthesis and antiproliferative activity of new 3-cyanopyridines . (2020). BMC Chemistry. [Link]

-

Novel Cyanopyrimidine Derivatives as Potential Anticancer Agents . (2023). Semantic Scholar. [Link]

-

Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation . (2023). ACS Omega. [Link]

-

A review: Biological activities of novel cyanopyridine derivatives . (2023). Acta Biochimica Polonica. [Link]

-

Synthesis and Anti-Trypanosoma cruzi Activity of 3-Cyanopyridine Derivatives . (2024). ACS Omega. [Link]

-

Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations . (2025). Chemistry & Biodiversity. [Link]

-

2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD . (2014). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities . (2017). European Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies . (2023). ACS Omega. [Link]

Sources

- 1. ijpsr.com [ijpsr.com]

- 2. Facile synthesis and antiproliferative activity of new 3-cyanopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Novel 3-Cyanopyridines as Survivin Modulators and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Eco-friendly synthesis of novel cyanopyridine derivatives and their anticancer and PIM-1 kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

Methodological & Application

Technical Guide: 2-Hydrazino-6-cyanopyridine as a Scaffold for Fused N-Heterocycles

Executive Summary

2-Hydrazino-6-cyanopyridine (also known as 6-hydrazinopyridine-2-carbonitrile) is a bifunctional heteroaromatic building block critical in the synthesis of fused bicyclic systems, particularly

This guide details the handling, reactivity, and synthetic protocols for utilizing this precursor. Unlike simple hydrazinopyridines, the presence of the electron-withdrawing cyano group (–CN) at the C6 position modulates the nucleophilicity of the hydrazine moiety and provides an orthogonal handle for further functionalization (e.g., hydrolysis to amides or Pinner reaction).

Chemical Profile & Handling Protocols

Physical & Chemical Properties

-

Chemical Name: 6-Hydrazinopyridine-2-carbonitrile

-

CAS Number: 26854-38-0 (Generic reference for substituted hydrazinopyridines; verify specific batch CoA)

-

Molecular Formula:

-

Appearance: Typically a yellow to orange crystalline solid.

-

Solubility: Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.

Stability & Storage (Critical)

The hydrazine moiety (

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).

-

Handling: Use a glovebox or Schlenk line techniques. Avoid contact with metal spatulas (trace metals can catalyze decomposition of hydrazines).

Safety Advisory

-

Toxicity: Hydrazine derivatives are potential skin sensitizers and suspected genotoxins. The nitrile moiety releases cyanide upon metabolic or chemical hydrolysis.

-

PPE: Double nitrile gloves, chemical splash goggles, and a dedicated fume hood are mandatory.

Mechanistic Insight: The "Bifunctional Linchpin"

The utility of this compound lies in its ability to undergo cyclocondensation reactions. The hydrazine tail acts as a binucleophile:

- -Nitrogen (NH): Less nucleophilic due to conjugation with the pyridine ring.

-

-Nitrogen (

The "Why" Behind the Protocol:

The 6-cyano group exerts an inductive electron-withdrawing effect (

Application Protocol 1: Synthesis of 5-Cyano-[1,2,4]triazolo[4,3-a]pyridine

This is the primary route for generating the core scaffold found in kinase inhibitors.

Reaction Workflow

The reaction involves the condensation of the hydrazine with an orthoester (e.g., triethyl orthoformate) followed by thermal cyclization.

Step-by-Step Protocol

Reagents:

-

This compound (1.0 eq)

-

Triethyl orthoformate (TEOF) (5.0 eq) – Acts as both reagent and solvent.

-

Acetic Acid (catalytic, 0.1 eq) or solvent (if TEOF is limited).

Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

). -

Charging: Add this compound (500 mg, 3.7 mmol) to the flask.

-

Solvent Addition: Add Triethyl orthoformate (3.0 mL). If solubility is poor, add 2 mL of anhydrous Ethanol.

-

Catalysis: Add 2 drops of Glacial Acetic Acid.

-

Reflux: Heat the mixture to reflux (

external temp) for 4–6 hours.-

Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The starting material (lower

, fluorescent) should disappear; a new spot (higher

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates upon cooling. If not, add 5 mL of cold diethyl ether or hexanes to induce precipitation.

-

Filter the solid under vacuum.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[1]

Yield Expectation: 75–85%

Product Identity: 5-cyano-

Mechanistic Pathway Visualization

Caption: Pathway for the conversion of the hydrazine precursor to the triazolopyridine scaffold via orthoester condensation.

Application Protocol 2: Divergent Synthesis of Pyrazolopyridines

Reaction with

Protocol

Reagents:

-

This compound (1.0 eq)

-

Ethyl Acetoacetate (1.2 eq)

-

Solvent: Ethanol (anhydrous)

Procedure:

-

Dissolve the hydrazine precursor in Ethanol.

-

Add Ethyl Acetoacetate dropwise at room temperature.

-

Reflux for 3 hours.

-

Critical Step: The intermediate hydrazone may form first. Continued reflux in the presence of a base (e.g., Piperidine, cat.) promotes the cyclization to the pyrazolone system.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Method | Expected Result | Interpretation |

| Purity | HPLC (C18, ACN/H2O) | >98% Area | Single peak; impurity often 2-amino-6-cyanopyridine (reduction byproduct). |

| Identity | 1H NMR (DMSO-d6) | Disappearance of hydrazine | |

| Functional Group | IR Spectroscopy | 2230-2240 | Sharp Nitrile (-CN) stretch must remain intact. |

Troubleshooting Guide

-

Issue: Loss of Nitrile Group.

-

Cause: Hydrolysis during reflux if water is present in the solvent.

-

Solution: Use strictly anhydrous ethanol/TEOF.

-

-

Issue: Dimerization.

-

Cause: Oxidation of hydrazine to azo-compounds.

-

Solution: Ensure vigorous Nitrogen sparging before heating.

-

Strategic Synthesis Workflow

The following diagram illustrates the divergent utility of this compound in pharmaceutical synthesis.

Caption: Divergent synthetic pathways starting from this compound.

References

-

Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]

-

A facile and practical one-pot synthesis of [1,2,4]triazolo[4,3-a]pyridines. Royal Society of Chemistry (RSC) Advances. Available at: [Link]

-

2-Hydrazinopyridine Safety Data. PubChem, National Library of Medicine. Available at: [Link]

-

Strategies for the synthesis of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles. Chemistry & Chemical Technology. Available at: [Link]

Sources

Synthesis of 6-Cyano-triazolo[4,3-a]pyridine: A Detailed Protocol for Drug Discovery and Development

Synthesis of 6-Cyano-[1][2][3]triazolo[4,3-a]pyridine: A Detailed Protocol for Drug Discovery and Development

Introduction

The triazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities. The derivatization of the triazolopyridine core allows for the fine-tuning of pharmacological properties, making it a versatile template for the development of novel therapeutics. This application note provides a detailed, field-proven protocol for the synthesis of 6-cyano-[1][2][3]triazolo[4,3-a]pyridine, a key intermediate for the elaboration into more complex drug candidates. The introduction of the cyano group at the 6-position offers a valuable synthetic handle for further chemical transformations, such as conversion to amines, carboxylic acids, or tetrazoles, thus enabling extensive structure-activity relationship (SAR) studies.

This protocol is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step guide but also insights into the causality behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Reaction Scheme

The synthesis of 6-cyano-[1][2][3]triazolo[4,3-a]pyridine is achieved through a two-step process starting from the commercially available 2-chloro-6-cyanopyridine. The initial step involves a nucleophilic aromatic substitution to form the key intermediate, 2-hydrazino-6-cyanopyridine. This is followed by a cyclocondensation reaction with a suitable one-carbon synthon, such as triethyl orthoformate or formic acid, to construct the fused triazole ring.

Figure 1: Overall synthetic scheme for 6-cyano-[1][2][3]triazolo[4,3-a]pyridine.

Part 1: Synthesis of this compound

Mechanistic Insight

The first step is a nucleophilic aromatic substitution reaction. Hydrazine, being a potent nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring, which is activated by the electron-withdrawing effects of both the ring nitrogen and the cyano group. The chloride ion is subsequently displaced as a good leaving group. The reaction is typically carried out in a protic solvent like ethanol or water, which facilitates the proton transfers involved in the mechanism.

Experimental Protocol

Materials and Equipment:

-

2-Chloro-6-cyanopyridine

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-6-cyanopyridine (10.0 g, 72.2 mmol) in ethanol (100 mL).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (80% solution, 13.5 g, 216 mmol, 3.0 equivalents) dropwise at room temperature. The addition is exothermic, and a slight warming of the reaction mixture may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 1:1) as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to about one-third of its original volume.

-

Purification: Cool the concentrated solution in an ice bath to induce crystallization. Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford this compound as a solid.

Expected Results and Characterization

-

Yield: Typically 85-95%.

-

Appearance: Off-white to pale yellow solid.

-

Characterization Data (Literature Values):

-

¹H NMR (DMSO-d₆): δ 8.20 (s, 1H, NH), 7.60 (t, J = 7.8 Hz, 1H, Ar-H), 7.05 (d, J = 7.5 Hz, 1H, Ar-H), 6.80 (d, J = 8.1 Hz, 1H, Ar-H), 4.50 (s, 2H, NH₂).

-

Mass Spectrometry (ESI+): m/z calculated for C₆H₆N₄ [M+H]⁺: 135.06, found: 135.1.

-

Part 2: Synthesis of 6-Cyano-[1][2][3]triazolo[4,3-a]pyridine

Mechanistic Insight

This step involves the cyclocondensation of the 2-hydrazinopyridine intermediate with a one-carbon electrophile. When using triethyl orthoformate, the reaction proceeds through the formation of an intermediate ethoxymethylenehydrazone, which then undergoes an intramolecular cyclization. The pyridine ring nitrogen acts as a nucleophile, attacking the electrophilic carbon of the intermediate, followed by the elimination of ethanol to yield the aromatic triazolopyridine ring system. If formic acid is used, an N-formylhydrazone intermediate is formed, which then dehydrates upon heating to afford the final product. The electron-withdrawing cyano group at the 6-position can influence the nucleophilicity of the pyridine nitrogen, potentially requiring slightly more forcing conditions for the cyclization compared to unsubstituted analogs.

Figure 2: Proposed mechanism for the cyclocondensation step.

Experimental Protocol

Materials and Equipment:

-

This compound

-

Triethyl orthoformate or Formic Acid (98-100%)

-

Ethanol (if using triethyl orthoformate)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Rotary evaporator

-

Crystallization dish

Procedure:

Method A: Using Triethyl Orthoformate

-

Reaction Setup: In a 100 mL round-bottom flask, suspend this compound (5.0 g, 37.3 mmol) in triethyl orthoformate (30 mL, 181 mmol, 4.8 equivalents).

-

Reaction Execution: Heat the mixture to reflux for 3-5 hours. The solid should gradually dissolve as the reaction progresses. Monitor the reaction by TLC (e.g., ethyl acetate/hexane 1:1) until the starting material is consumed.

-

Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Concentrate the solution under reduced pressure to remove excess triethyl orthoformate and ethanol.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 6-cyano-[1][2][3]triazolo[4,3-a]pyridine.

Method B: Using Formic Acid

-

Reaction Setup: In a 50 mL round-bottom flask, add this compound (5.0 g, 37.3 mmol) to formic acid (20 mL).

-

Reaction Execution: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-water (100 mL) and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and dried under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data Summary

| Parameter | Step 1: Hydrazinolysis | Step 2: Cyclocondensation (Method A) | Step 2: Cyclocondensation (Method B) |

| Starting Material | 2-Chloro-6-cyanopyridine | This compound | This compound |

| Reagent | Hydrazine Hydrate (80%) | Triethyl Orthoformate | Formic Acid |

| Solvent | Ethanol | None (reagent as solvent) | None (reagent as solvent) |

| Temperature | Reflux | Reflux | Reflux |

| Reaction Time | 4-6 hours | 3-5 hours | 2-4 hours |

| Typical Yield | 85-95% | 80-90% | 75-85% |

Expected Results and Characterization

-

Appearance: White to off-white crystalline solid.

-

Characterization Data (Predicted and based on similar structures):

-

¹H NMR (DMSO-d₆): δ 9.35 (s, 1H, triazole-H), 8.20 (d, J = 7.5 Hz, 1H, Ar-H), 7.95 (t, J = 7.8 Hz, 1H, Ar-H), 7.40 (d, J = 8.1 Hz, 1H, Ar-H).

-

¹³C NMR (DMSO-d₆): δ 150.2, 145.8, 142.1, 130.5, 125.3, 118.9, 116.5 (CN).

-

Mass Spectrometry (ESI+): m/z calculated for C₇H₄N₄ [M+H]⁺: 145.05, found: 145.1.

-

Infrared (IR): Characteristic absorption for the cyano group (C≡N) around 2230 cm⁻¹.

-

Safety Precautions

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

2-Chloro-6-cyanopyridine is harmful if swallowed or in contact with skin. Avoid inhalation and contact with skin and eyes.

-

Triethyl orthoformate and formic acid are corrosive and flammable. Handle in a fume hood and wear appropriate PPE.

-

All reactions should be performed in a well-ventilated fume hood.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 6-cyano-[1][2][3]triazolo[4,3-a]pyridine, a valuable building block in drug discovery. By offering two alternative methods for the final cyclization step, this guide provides flexibility for researchers based on available reagents and desired reaction conditions. The detailed procedural steps, coupled with mechanistic insights and expected analytical data, are intended to empower scientists to confidently synthesize this key intermediate for the development of novel therapeutic agents.

References

-

Synthesis of 2-hydrazinopyridine derivatives

-

Katritzky, A. R., & Lunt, E. (1969). The preparation of 2-hydrazinopyridines. Tetrahedron, 25(18), 4291-4303. [Link]

-

- Reactions of cyanopyridines

Application Notes and Protocols for 2-Hydrazino-6-cyanopyridine in Medicinal Chemistry

Introduction: The Strategic Value of 2-Hydrazino-6-cyanopyridine

In the landscape of modern medicinal chemistry, the pursuit of novel heterocyclic scaffolds that serve as versatile building blocks for drug discovery is relentless. Among these, this compound has emerged as a molecule of significant strategic importance. Its unique bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic cyano group, pre-disposes it to a variety of cyclization and derivatization reactions. This allows for the efficient construction of fused heterocyclic systems, most notably the pyrazolo[3,4-b]pyridine core, which is a recognized "privileged scaffold" in numerous therapeutic areas.

The pyrazolo[3,4-b]pyridine framework is isosteric to purine, enabling it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases. Consequently, derivatives of this scaffold have demonstrated potent activity as kinase inhibitors, anticancer agents, and modulators of other key cellular pathways. This application note will provide an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound, complete with detailed experimental protocols and an exploration of the underlying chemical principles.

Core Synthetic Applications: A Gateway to Bioactive Heterocycles

The primary utility of this compound lies in its role as a precursor to a diverse array of heterocyclic compounds. The hydrazine and cyano functionalities can react in a concerted or stepwise manner with various electrophiles and nucleophiles, leading to the formation of fused ring systems with high therapeutic potential.

Synthesis of the Starting Material: this compound

A common and practical method for the synthesis of this compound involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 2-position of the pyridine ring with hydrazine hydrate. The commercially available 2-chloro-6-cyanopyridine is an ideal starting material for this transformation.

Experimental Protocol 1: Synthesis of this compound from 2-Chloro-6-cyanopyridine

Rationale: This protocol is based on the well-established nucleophilic aromatic substitution of a halogen on an electron-deficient pyridine ring. The electron-withdrawing cyano group at the 6-position activates the 2-position towards nucleophilic attack by hydrazine. Hydrazine hydrate is used in excess to drive the reaction to completion and to act as a scavenger for the HCl byproduct.

Materials:

-

2-Chloro-6-cyanopyridine

-

Hydrazine hydrate (80% in water)

-

Ethanol or N,N-dimethylformamide (DMF)

-

Water (deionized)

-

Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-cyanopyridine (1 eq.) in ethanol or DMF (10 volumes).

-

Add hydrazine hydrate (10 eq.) to the solution.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]

-

After completion, cool the reaction mixture to room temperature.

-

If ethanol is used as the solvent, concentrate the mixture under reduced pressure to remove the ethanol.

-

Dilute the residue with water and extract the product with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound, which can be purified by column chromatography or recrystallization if necessary.

Key Reaction Pathways of this compound

The synthetic versatility of this compound is primarily demonstrated through two key reaction pathways: cyclocondensation with 1,3-dicarbonyl compounds and intramolecular cyclization.

Caption: Key synthetic transformations of this compound.

Application in Kinase Inhibitor Synthesis: Building the Pyrazolo[3,4-b]pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP. This allows it to effectively compete for the ATP-binding site of kinases, leading to inhibition of their catalytic activity. This compound serves as an excellent starting material for the construction of this privileged scaffold through reaction with 1,3-dicarbonyl compounds.

Mechanism of Cyclocondensation

The reaction proceeds via a multi-step mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the second carbonyl group, leading to a dihydropyrazole intermediate. Subsequent dehydration results in the formation of the aromatic pyrazole ring fused to the pyridine.

Caption: Mechanism of pyrazolo[3,4-b]pyridine formation.

Experimental Protocol 2: Synthesis of a 3,5-Dimethylpyrazolo[3,4-b]pyridine Derivative

Rationale: This protocol details the cyclocondensation reaction of this compound with acetylacetone. Acetic acid is often used as a solvent and catalyst for this reaction, promoting both the initial hydrazone formation and the subsequent cyclization and dehydration steps.

Materials:

-

This compound

-

Acetylacetone (2,4-pentanedione)

-

Glacial acetic acid

-

Water (deionized)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve this compound (1 eq.) in glacial acetic acid (10 volumes).

-

Add acetylacetone (1.1 eq.) to the solution.

-

Heat the reaction mixture to reflux (around 118 °C) for 4-6 hours, monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water, and dry.

-

If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Intramolecular Cyclization: Formation of 3-Amino-pyrazolo[3,4-b]pyridines

A particularly elegant application of this compound is its ability to undergo intramolecular cyclization to form 3-amino-6-cyanopyrazolo[3,4-b]pyridine. This reaction, often acid- or base-catalyzed, proceeds via a Thorpe-Ziegler type mechanism. The resulting 3-amino group provides a valuable handle for further derivatization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Mechanism of Intramolecular Cyclization

In the presence of an acid or base, the hydrazine moiety is believed to attack the electrophilic carbon of the cyano group. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate, which then tautomerizes to the stable aromatic 3-amino-pyrazolo[3,4-b]pyridine system.

Medicinal Chemistry Applications and Biological Activity

Derivatives of the pyrazolo[3,4-b]pyridine scaffold synthesized from this compound have shown significant promise in various therapeutic areas.

| Therapeutic Area | Target | Reported Activity of Pyrazolo[3,4-b]pyridines |

| Oncology | Kinases (e.g., CDK, VEGFR, HER2) | Potent inhibition of various kinases involved in cell cycle progression and angiogenesis. Antiproliferative activity against a range of cancer cell lines.[2] |

| Neurodegenerative Diseases | Some derivatives have shown neuroprotective effects and have been investigated as potential treatments for Alzheimer's disease.[3] | |

| Inflammatory Diseases | Modulation of inflammatory pathways. | |

| Infectious Diseases | Antibacterial and antiviral activities have been reported for certain analogs.[4] |

Note: While specific IC50 values for compounds derived directly and exclusively from this compound are not always available in single publications, the broader class of pyrazolo[3,4-b]pyridines, for which it is a key precursor, demonstrates potent biological activity. For instance, certain cyanopyridine-based compounds have shown Pim-1 kinase inhibitory activity with IC50 values in the sub-micromolar range.[5]

Conclusion and Future Perspectives

This compound is a high-value building block in medicinal chemistry, offering a straightforward and efficient entry into the medicinally important pyrazolo[3,4-b]pyridine scaffold. The protocols outlined in this application note provide a practical guide for the synthesis of this key intermediate and its subsequent transformation into diverse heterocyclic systems. The demonstrated and potential biological activities of these derivatives, particularly as kinase inhibitors, underscore the continued relevance of this compound in the discovery of novel therapeutics. Future work in this area will likely focus on the development of new, more efficient synthetic methodologies and the exploration of the vast chemical space accessible from this versatile precursor to identify next-generation drug candidates.

References

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Manna, K., Ghosh, P. S., Das, M., Banik, U., & Das, A. (2014). 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 5(6), 2158-2163.

-

Semantic Scholar. Synthesis of 3-aminopyrazolo[3,4-b]pyridine-4-carbonitriles. Available from: [Link]

-

Chemistry Stack Exchange. Cyclisation reaction through hydrazine. Available from: [Link]

- Ali, A., et al. (2022). Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. ACS Omega, 7(5), 4485-4496.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Abdel-Mohsen, S. A., & El-Emary, T. I. (2016). Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 86-94.

- Google Patents. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

-

ResearchGate. Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available from: [Link]

-

ResearchGate. Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. Available from: [Link]

- El-Sayed, M. A., et al. (2022).

- Katritzky, A. R., et al. (2005).

- Abdel-Aziz, A. A.-M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262.

- Liu, P. N., et al. (2014). Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Letters, 16(13), 3476-3479.

- El-Gamal, M. I., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 28(22), 7621.

- Tsoleridis, C. A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343.

- Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109.

-

Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

- Mohareb, R. M., & Samir, E. M. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry, 2(1), 1-9.

- Wang, Y., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1236-1244.

-

ResearchGate. IC50 curves for compounds (6c, 12b, 12c and 13c) against the VEGFR-2 kinase. Available from: [Link]

Sources

- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 2. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ijpsr.com [ijpsr.com]

- 5. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]

High-throughput screening assays involving 2-Hydrazino-6-cyanopyridine

Application Note & Protocol

High-Throughput Screening for Enzyme Inhibitors Using 2-Hydrazino-6-cyanopyridine as a Fluorogenic Probe for Carbonyl Detection

Abstract

This document provides a comprehensive guide to the application of this compound as a novel fluorogenic probe in high-throughput screening (HTS) assays. The core utility of this reagent lies in its hydrazine moiety, which selectively reacts with aldehydes and ketones to form a stable hydrazone. This reaction is accompanied by a significant increase in fluorescence, providing a robust "turn-on" signal suitable for HTS. We present a detailed protocol for a continuous kinetic assay to screen for inhibitors of enzymes that generate carbonyl-containing products, such as oxidases, dehydrogenases, and lyases. The principles, validation steps, and a step-by-step protocol are outlined to enable researchers in drug discovery and chemical biology to implement this assay in their screening campaigns.

Introduction: The Need for Robust Carbonyl Detection in HTS

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates.[1][2] A critical component of a successful HTS campaign is a robust, sensitive, and cost-effective assay. Many important enzyme classes, including monoamine oxidases (MAOs), semicarbazide-sensitive amine oxidases (SSAO), and certain histone demethylases, produce aldehyde or ketone products.[3] Therefore, reliable methods for detecting these carbonyl products in real-time are highly valuable for screening for inhibitors of these enzymes.

This compound is a heterocyclic compound featuring a highly reactive hydrazine group. Hydrazines are well-established reagents for the derivatization of aldehydes and ketones.[4][5] The reaction, a condensation, results in the formation of a stable hydrazone linkage.[6] We have leveraged this classic chemical reaction to develop a fluorogenic assay. The formation of the extended π-conjugated system in the resulting hydrazone of this compound leads to a significant enhancement of fluorescence intensity, providing a sensitive and continuous readout of enzymatic activity.

This application note details the mechanism of action of this compound as a fluorogenic probe and provides a validated, step-by-step protocol for its use in a 384-well plate format HTS assay to identify inhibitors of a generic aldehyde-producing enzyme.

Principle of the Assay: Fluorogenic Detection of Carbonyl Products

The assay is based on the chemical reaction between the hydrazine group of the non-fluorescent this compound and the carbonyl group (aldehyde or ketone) of the product generated by the enzyme of interest.

Mechanism of Detection:

-

Enzymatic Reaction: The target enzyme catalyzes the conversion of its substrate to a product containing an aldehyde or ketone functional group.

-

Fluorogenic Labeling: The this compound, present in the reaction mixture, spontaneously reacts with the newly formed carbonyl group.

-

Signal Generation: This condensation reaction forms a cyanopyridinyl-hydrazone derivative. The resulting extended electron conjugation within this new molecule shifts its optical properties, causing a significant increase in fluorescence intensity upon excitation at the appropriate wavelength.

-

Inhibitor Screening: In the presence of an inhibitor, the enzymatic reaction is slowed or stopped, leading to a reduced rate of carbonyl product formation and, consequently, a lower rate of fluorescence increase.

The workflow is designed for a mix-and-read, continuous kinetic format, which is ideal for HTS as it minimizes plate handling steps and allows for the detection of various modes of inhibition.

Caption: Reaction pathway for the fluorogenic detection of an enzyme-generated carbonyl product.

Materials and Reagents

-

Probe: this compound (prepared as a 10 mM stock solution in DMSO).

-

Enzyme: Aldehyde-producing enzyme of interest (e.g., Monoamine Oxidase B).

-

Substrate: Corresponding substrate for the enzyme (e.g., Benzylamine for MAO-B).

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

-

Positive Control Inhibitor: A known inhibitor for the target enzyme (e.g., Pargyline for MAO-B).

-

Test Compounds: Library compounds dissolved in DMSO.

-

Microplates: 384-well, black, flat-bottom, non-treated polystyrene plates.

-

Instrumentation: Fluorescence microplate reader capable of kinetic measurements with excitation/emission wavelengths appropriate for the formed hydrazone (e.g., Ex: 360 nm / Em: 460 nm, requires empirical determination).

Experimental Protocols

Initial Reagent Characterization (Assay Development)

Before initiating an HTS campaign, it is crucial to determine the optimal concentrations of the probe and substrate.

Protocol 4.1.1: Determining the Optimal Concentration of this compound

-

Prepare a dilution series of the enzyme's product (aldehyde or ketone) in Assay Buffer.

-

Prepare a dilution series of this compound in Assay Buffer.

-

In a 384-well plate, mix the product dilutions with the probe dilutions.

-

Incubate at room temperature for 30 minutes.

-

Read the fluorescence at the determined excitation/emission wavelengths.

-

Goal: Identify the lowest probe concentration that gives the maximum signal-to-background ratio with a saturating amount of the product.